![molecular formula C13H24BN3O2 B1399727 N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine CAS No. 877149-80-9](/img/structure/B1399727.png)
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Overview
Description
“N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C16H26BNO3 . It is a solid substance with a white color .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to an ethanamine group that is substituted with two methyl groups. Additionally, it contains a boron atom within a dioxaborolane ring, which is tetrasubstituted with four methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 291.19 g/mol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a boronic acid derivative, which is pivotal in the Suzuki-Miyaura cross-coupling reactions. These reactions are used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst .
Drug Discovery: Lead Compound Optimization
In medicinal chemistry, the boron-containing moiety can be used to improve the pharmacokinetic properties of lead compounds. It can enhance the bioavailability and selectivity of potential drug candidates .
Material Science: Boron-doped Diamond Electrodes
The boron moiety in this compound can be utilized to create boron-doped diamond electrodes. These electrodes have applications in electrochemical sensors and water treatment technologies due to their chemical stability and low background current .
Fluorescence Studies: Boron-based Fluorophores
Compounds like N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine can be used to develop boron-based fluorophores for imaging and diagnostic purposes due to their fluorescent properties .
Agriculture: Plant Growth Regulators
Boron is an essential micronutrient for plant growth. Derivatives of this compound could be explored for their potential as plant growth regulators, enhancing crop yield and stress resistance .
Polymer Chemistry: Catalysts and Cross-linking Agents
The boron-containing compounds serve as catalysts in polymerization reactions or as cross-linking agents to enhance the mechanical properties of polymers .
Nanotechnology: Boron Nanoparticles
The boron component of the compound can be used to synthesize boron nanoparticles, which have applications in drug delivery, neutron capture therapy for cancer treatment, and as additives in composite materials .
Analytical Chemistry: Chemical Sensors
Due to the compound’s reactivity and stability, it can be incorporated into chemical sensors for the detection of various analytes, including gases and organic molecules .
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQBZWWJPKONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727767 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877149-80-9 | |
Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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